molecular formula C12H15NO2 B572689 (S)-1-benzyl-3-hydroxypiperidin-2-one CAS No. 1245644-72-7

(S)-1-benzyl-3-hydroxypiperidin-2-one

Cat. No.: B572689
CAS No.: 1245644-72-7
M. Wt: 205.257
InChI Key: HVGCDCJXQQEGPC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-benzyl-3-hydroxypiperidin-2-one is a chiral compound of significant interest in advanced organic synthesis and medicinal chemistry research. It belongs to the class of 3-hydroxy-2-piperidinones, a privileged scaffold found in a range of biologically active natural products and pharmaceuticals, including certain anticonvulsant agents . The 3-hydroxy-2-piperidinone structure is a versatile precursor that mergies pharmaceutically pertinent topologies, such as the beta-hydroxypiperidine and piperidine-3-carboxamide motifs, into a single, highly functionalized entity . This makes it a valuable, three-dimensional building block for expanding chemical space in drug discovery programs. Its synthetic utility is demonstrated in stereocontrolled synthesis routes, where it can be used to access highly decorated piperidinone carboxamides through catalytic and site-selective deconstructive functionalization . Furthermore, the compound's benzyl-protected nitrogen and stereodefined hydroxy group provide handles for further chemical modification, allowing researchers to create diverse libraries of complex molecules for screening against biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1245644-72-7

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

(3S)-1-benzyl-3-hydroxypiperidin-2-one

InChI

InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1

InChI Key

HVGCDCJXQQEGPC-NSHDSACASA-N

SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)O

Synonyms

(S)-1-benzyl-3-hydroxypiperidin-2-one

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 Benzyl 3 Hydroxypiperidin 2 One

Enantioselective Synthesis Strategies

The creation of the chiral center in (S)-1-benzyl-3-hydroxypiperidin-2-one relies on enantioselective strategies that can be broadly categorized into catalytic asymmetric approaches and biocatalytic routes. These methods employ chiral catalysts, either small organic molecules, metal complexes, or enzymes, to direct the formation of the desired (S)-enantiomer from a prochiral substrate or to resolve a racemic mixture.

Catalytic Asymmetric Approaches to the (S)-Configuration

Catalytic asymmetric synthesis represents a powerful tool for accessing enantiomerically pure compounds. By using a substoichiometric amount of a chiral catalyst, large quantities of a chiral product can be generated. For the synthesis of chiral piperidinones, metal-based catalysts and organocatalysts have been extensively explored.

Transition metal catalysis offers a versatile platform for the synthesis of chiral lactams. Metals such as ruthenium, rhodium, and copper, when combined with chiral ligands, can catalyze a variety of transformations with high stereocontrol.

A prominent strategy for installing the chiral hydroxylamine (B1172632) moiety is through the asymmetric reduction of a corresponding β-keto lactam. Ruthenium-catalyzed dynamic kinetic asymmetric reductive amination (DKR-ARA) of racemic β-keto lactams has been shown to be highly effective for producing chiral β-amino lactams. nih.govresearchgate.netresearchgate.net This methodology utilizes a chiral ruthenium catalyst, such as [Ru(OAc)₂(S)-SegPhos], in the presence of an amine source like ammonium (B1175870) acetate (B1210297) and a hydrogen source. researchgate.net The reaction proceeds through the dynamic kinetic resolution of the rapidly racemizing β-keto lactam, affording the desired syn-β-amino lactam with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net While this method directly produces an amino group, a similar catalytic reduction of a β-keto lactam, like 1-benzylpiperidine-2,3-dione (B37894), using a chiral ruthenium catalyst under asymmetric hydrogenation conditions could provide a direct route to this compound.

Copper-catalyzed methodologies have also been developed for the synthesis of chiral δ-lactams. organic-chemistry.org For instance, the asymmetric δ-C(sp³)-H amidation of dioxazolones using a chiral copper(I)-bisoxazoline complex provides access to six-membered lactams with high regio- and enantioselectivity. organic-chemistry.org Another approach involves the dearomatization of pyridine (B92270) derivatives. Chiral copper catalysis has been used in the enantioselective C4-dearomatization of methoxypyridine derivatives to prepare functionalized and enantioenriched δ-lactams. nih.gov

Table 1: Examples of Metal-Catalyzed Enantioselective Lactam Synthesis

Catalyst SystemReaction TypeSubstrate TypeKey FindingsReference
[Ru(OAc)₂((S)-SegPhos)]Dynamic Kinetic Asymmetric Reductive AminationRacemic β-keto lactamsHigh yields (up to 98%), excellent ee (up to 99%), and high dr (>20:1). nih.govresearchgate.net
Cu(I)/Chiral BisoxazolineAsymmetric δ-C(sp³)-H AmidationDioxazolonesHigh to excellent regio- and enantioselectivity. organic-chemistry.org
Rh-catalyst/Chiral PhosphineAsymmetric Reductive Heck ReactionPhenyl pyridine-1(2H)-carboxylateHigh yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. organic-chemistry.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. youtube.com For piperidinone synthesis, chiral Brønsted acids and chiral amines are common catalysts.

A notable organocatalytic method is the enantioselective aza-Diels-Alder reaction. nih.govrsc.org Chiral phosphoric acids have been successfully employed as catalysts for the reaction between β-alkyl-substituted vinylketene silyl-O,O-acetals and imines to afford a variety of optically enriched 4-alkyl-substituted 2-piperidones. nih.gov This reaction proceeds through a vinylogous Mannich reaction followed by a ring-closure to form the lactam. nih.gov By selecting the appropriate starting materials, this strategy could be adapted to synthesize precursors for this compound.

Dienamine catalysis, using chiral secondary amines like derivatives of proline, represents another important organocatalytic approach. thieme-connect.comthieme-connect.com This strategy involves the reaction of α,β-unsaturated aldehydes with a chiral amine catalyst to form a dienamine intermediate. This intermediate can then react with a suitable dienophile in an inverse-electron-demand aza-Diels-Alder reaction to produce polysubstituted piperidines with high enantioselectivity. thieme-connect.comthieme-connect.com Subsequent oxidation of the resulting piperidine (B6355638) can yield the corresponding piperidone. thieme-connect.com

Table 2: Organocatalytic Approaches to Chiral Piperidones

Catalyst TypeReaction TypeKey FeaturesReference
Chiral Phosphoric AcidAza-Diels-Alder ReactionOne-pot reaction of vinylketene silyl (B83357) acetals and imines; furnishes optically highly enriched piperidones. nih.gov
Chiral Amine (e.g., Proline derivative)Inverse-Demand Aza-Diels-AlderFormation of a dienamine intermediate from α,β-unsaturated aldehydes; yields optically pure piperidines. thieme-connect.comthieme-connect.com

Cooperative dual catalysis, where two distinct catalysts work in concert to enable a transformation not possible with either catalyst alone, has become a sophisticated strategy for complex molecule synthesis. researchgate.netrsc.org This approach often combines a transition metal catalyst with an organocatalyst, allowing for simultaneous activation of both the nucleophile and the electrophile. psu.edu

One such synergistic system involves the combination of N-heterocyclic carbene (NHC) organocatalysis and transition metal catalysis. nih.gov For instance, an iridium catalyst can activate a racemic allyl cyclic carbonate to form a π-allyl intermediate, while an NHC catalyst activates an unsaturated aldehyde to form a nucleophilic enolate. The subsequent union of these two species can lead to the formation of chiral lactones, and by extension, this principle can be applied to lactam synthesis. nih.gov

Another cooperative approach merges a chiral Brønsted acid with an achiral metal complex. psu.edu The chiral Brønsted acid can activate an imine, creating a chiral ion pair, while the metal complex activates the reaction partner. This dual activation mode has been successfully applied in multicomponent reactions to generate complex chiral structures with high enantioselectivity. psu.edu The application of such dual catalytic systems to the synthesis of this compound could involve the enantioselective cyclization of a suitably functionalized linear precursor, where each catalyst controls a specific bond-forming event.

Table 3: Cooperative Dual Catalysis Strategies

Catalyst CombinationCatalysis TypePrincipleReference
Iridium / N-Heterocyclic Carbene (NHC)Dual Chiral Synergetic CatalysisIndependent control of absolute and relative stereochemistry by combining two mechanistically orthogonal catalytic cycles. nih.gov
Rhodium / Chiral Brønsted AcidCooperative CatalysisA metal complex and a chiral Brønsted acid work together in an asymmetric multicomponent reaction. psu.edu
Chiral Aminocatalyst / Achiral Metal CatalystSynergistic CatalysisThe organocatalyst activates the nucleophile while the metal catalyst activates the electrophile. rsc.org

Biocatalytic Synthesis Routes

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. nih.govnih.gov For the synthesis of chiral hydroxy compounds like this compound, enzymatic methods are particularly attractive.

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.orgyoutube.com This technique relies on an enzyme that selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For the synthesis of this compound, a racemic mixture of 1-benzyl-3-hydroxypiperidin-2-one (B183736) could be subjected to kinetic resolution using a lipase. nih.gov Lipases are known to catalyze the enantioselective acylation of alcohols. youtube.comnih.govmdpi.com In a typical setup, an acyl donor like vinyl acetate is used, and a lipase, for example from Candida antarctica (CAL-B) or Pseudomonas species, selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-alcohol. nih.govnih.gov

Another powerful biocatalytic strategy is the asymmetric reduction of a prochiral ketone. nih.govresearchgate.net In this approach, the precursor 1-benzylpiperidine-2,3-dione would be reduced using a ketoreductase enzyme. These enzymes, often used as whole-cell biocatalysts, can exhibit extremely high enantioselectivity, directly yielding the desired (S)-alcohol with excellent enantiomeric excess. nih.govresearchgate.net This method avoids the 50% theoretical yield limit of classical kinetic resolution.

Table 4: Biocatalytic Routes to Chiral Hydroxy Compounds

Enzyme TypeStrategySubstrateOutcomeReference
Lipase (e.g., from Pseudomonas sp., Candida rugosa)Kinetic Resolution (Acylation)Racemic 1-benzyl-3-hydroxypiperidin-2-oneSeparation of enantiomers, yielding enantioenriched (S)-alcohol. nih.govnih.govmdpi.com
Ketoreductase / Alcohol DehydrogenaseAsymmetric Reduction1-Benzylpiperidine-2,3-dioneDirect synthesis of this compound with high ee. nih.govresearchgate.net

Diastereoselective Synthetic Pathways for this compound Derivatives

The controlled synthesis of stereochemically complex molecules like derivatives of this compound hinges on the development of highly diastereoselective reactions. A key challenge is the precise installation of the hydroxyl group at the C3 position relative to other substituents on the piperidinone ring.

Researchers have explored various strategies to achieve high levels of diastereocontrol. One notable approach is the copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which has been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov This method, when applied to appropriately designed precursors, could be adapted for the synthesis of 3-hydroxy derivatives. Another powerful technique is radical cyclization. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to generate 2,4,5-trisubstituted piperidines, where the diastereomeric ratio can be as high as 40:1, depending on the radical stabilizing group. nih.gov A similar strategy involving radical cyclization of N-[α-(2-bromo-1-butenyl)-α-pyranyloxyethyl]oxazolin-2-one demonstrated high diastereoselectivity in forming cyclized products. documentsdelivered.com

Furthermore, stereocontrol in the synthesis of 2,3,6-trisubstituted piperidines has been achieved through several methods, including kinetic protonation of a nitronate intermediate or thermodynamic equilibration of the nitro group, followed by stereocontrolled imine reductions. nih.gov For example, using triacetoxyborohydride (B8407120) for iminium ion reduction typically establishes a C-2/C-6-cis stereochemistry, while using triethylsilane/TFA can yield the trans relationship. nih.gov These principles of stereocontrol are fundamental and can be applied to the synthesis of specifically substituted this compound derivatives.

Innovative Ring-Formation and Functionalization Reactions

The construction and subsequent modification of the piperidin-2-one ring are central to the synthesis of the target compound. Modern organic synthesis has produced a variety of innovative reactions to build this heterocyclic scaffold and introduce functional groups with high selectivity.

Direct C-H Oxidation Approaches for Piperidinone Scaffolds

Direct C-H functionalization is a highly sought-after strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. d-nb.info For piperidine and piperidinone scaffolds, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been a fruitful area of research. nih.govnih.govresearchgate.net However, the direct functionalization of the C3 position presents a significant challenge due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, which deactivates the C3 C-H bonds toward carbene insertion. d-nb.infonih.gov

Strategies to overcome this challenge often involve catalyst control and careful selection of nitrogen protecting groups. nih.govnih.govresearchgate.net For example, studies on piperidine have shown that while C2 and C4 functionalization can be achieved with high selectivity by matching the catalyst and protecting group, the C3 position remains less accessible through direct C-H activation. d-nb.infonih.gov This has led to the development of indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, to install functionality at the C3 position. d-nb.infonih.govnih.govresearchgate.net These findings suggest that direct C-H oxidation at the C3 position of a pre-formed piperidinone ring is inherently difficult, pushing researchers towards cyclization strategies where the C3-hydroxyl group is installed during ring formation.

Cyclization Reactions in Piperidin-2-one Formation

Cyclization reactions are the cornerstone of piperidin-2-one synthesis, allowing for the construction of the core heterocyclic ring from acyclic precursors. A variety of cyclization strategies have been developed, offering access to diverse substitution patterns.

Reductive cyclization methods are particularly effective. A copper(I)-catalyzed reductive aldol cyclization has been successfully employed to create 4-hydroxypiperidin-2-ones with high levels of diastereoselectivity. nih.gov Radical cyclizations also provide a robust route. The 6-endo-trig cyclization of amides bearing an alkene group can be initiated by hydride transfer to form piperidinones. mdpi.com Similarly, radical cyclization of 1,6-enynes initiated by borane (B79455) addition or oxidation can produce piperidine structures. mdpi.com A stereocontrolled formal [2+2+2] radical-ionic cascade process has been used to assemble fused piperidinones from chiral allylsilanes containing an oxime moiety. nih.gov This cascade involves a 5-exo-trig cyclization followed by lactamization to yield the piperidinone ring. nih.gov Another approach involves a one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols using pyridinium (B92312) chlorochromate (PCC) to afford 3-substituted 4-piperidinones. nih.gov

Summary of Cyclization Reactions for Piperidinone Synthesis
Reaction TypeKey Reagents/CatalystProduct TypeReference
Reductive Aldol CyclizationCu(I) Catalyst4-Hydroxypiperidin-2-ones nih.gov
Radical-Ionic CascadeEt3B, α-iodoesterFused Azabicyclo[4.3.0]nonanes nih.gov
Tandem Oxidation-Cyclization-OxidationPCC3-Substituted 4-Piperidinones nih.gov
6-endo-trig CyclizationHydride TransferPiperidinones mdpi.com

Reductive Transformations in Hydroxypiperidinone Synthesis

Reductive processes are integral to many synthetic routes leading to hydroxypiperidinones, often playing a key role in the bond-forming or functional group manipulation steps. The aforementioned copper(I)-catalyzed reductive aldol cyclization is a prime example, where the reduction of an α,β-unsaturated system is coupled with a ring-closing aldol reaction to diastereoselectively form the hydroxylated lactam ring. nih.gov

Reductive transformations are also crucial in indirect functionalization strategies. For instance, an indirect approach to C3-substituted piperidines involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive regio- and stereoselective ring-opening of the resulting cyclopropane. d-nb.info This highlights how reductive methods can be used to create specific stereocenters that are otherwise difficult to access. Furthermore, the reduction of pre-formed piperidinone systems is a key step for accessing the corresponding hydroxypiperidines. The stereochemical outcome of these reductions can be controlled by the choice of reducing agent; for example, L-Selectride reduction of 3-substituted 4-piperidinones gives cis 3,4-disubstituted piperidines, while Al-isopropoxydiisobutylalane yields the trans products. nih.gov Another innovative reductive transformation is the iridium-catalyzed reductive hydroxymethylation of activated pyridines, which uses formaldehyde (B43269) as both a hydride donor and an electrophile to produce 3-hydroxymethylated piperidines. nih.gov

Site-Selective Functionalization Strategies for Piperidine and Piperidinone Rings

Achieving site-selectivity in the functionalization of a pre-formed piperidine or piperidinone ring is a formidable challenge due to the presence of multiple, similarly reactive C-H bonds. Research has shown that a combination of catalyst selection and the choice of nitrogen protecting group can effectively direct functionalization to specific positions of the piperidine ring. nih.govnih.govresearchgate.net

Dirhodium catalysts have proven to be highly effective in controlling the site of C-H insertion reactions. d-nb.infonih.gov By carefully selecting the catalyst and the N-protecting group (e.g., N-Boc or N-brosyl), functionalization can be directed to the C2 or C4 positions. nih.govnih.govresearchgate.net For example, C-H functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ favors the C2 position, whereas using N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ directs the reaction to the C4 position. d-nb.infonih.gov The C3 position, being electronically deactivated, is typically functionalized indirectly. d-nb.infonih.gov Another strategy employs directing groups attached to the ring itself. An aminoquinoline auxiliary at the C3 position of piperidine has been used to direct palladium-catalyzed C-H arylation to the C4 position with excellent regio- and stereoselectivity. acs.org These strategies, primarily developed for piperidines, provide a powerful conceptual framework for the selective functionalization of piperidinone rings. researchgate.net

Catalyst and Protecting Group Control in Piperidine C-H Functionalization
N-Protecting GroupCatalystPosition FunctionalizedReference
N-BocRh₂(R-TCPTAD)₄C2 d-nb.infonih.gov
N-BrosylRh₂(R-TPPTTL)₄C2 nih.gov
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4 d-nb.infonih.gov

Multicomponent Reaction Strategies for Lactam Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the rapid construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgthieme-connect.com This approach is highly valued for its efficiency and for generating molecular diversity. beilstein-journals.org While many MCRs have been developed for the synthesis of γ-lactams (pyrrolidin-2-ones) and β-lactams, the principles are readily adaptable to the synthesis of δ-lactams like piperidin-2-ones. thieme-connect.comnih.govacs.org

A common MCR for γ-lactam synthesis involves the reaction of amines, aldehydes, and pyruvate (B1213749) or acetylene (B1199291) derivatives, often catalyzed by a Brønsted acid. nih.govehu.es The mechanism typically involves the formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization to form the lactam ring. ehu.es Ugi-type MCRs, which utilize an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, are also prominent in the synthesis of functionalized lactams. beilstein-journals.org For example, reacting 2-formylbenzoic acid with amines and isocyanides can produce highly substituted lactams. beilstein-journals.org A palladium-catalyzed three-component reaction of an imine, an acid chloride, and carbon monoxide has been developed for the synthesis of β-lactams, proceeding through a mesoionic Münchnone intermediate. acs.org The application of these MCR strategies to δ-keto acids or related substrates could provide a convergent and efficient pathway to the this compound scaffold.

S 1 Benzyl 3 Hydroxypiperidin 2 One As a Versatile Chiral Building Block

Applications in Complex Molecule Synthesis

The inherent chirality and functionality of (S)-1-benzyl-3-hydroxypiperidin-2-one make it an attractive starting material for the stereocontrolled synthesis of intricate molecular targets. Its utility spans the creation of natural products, alkaloids, and novel heterocyclic systems.

Utility in Natural Product Synthesis

The 3-hydroxy-2-piperidinone core is a privileged scaffold present in several bioactive natural products. nih.gov The enantiopure nature of this compound allows for its direct incorporation or use as a key precursor in the total synthesis of such compounds, ensuring precise control over the final product's stereochemistry. The synthesis of these natural products often leverages the hydroxyl group for further functionalization and the lactam for various coupling or ring-modification reactions.

One notable example is the natural product (+)-awajanomycin, which features the 3-hydroxy-2-piperidinone topology. nih.gov The synthesis of this and related molecules benefits from building blocks that already contain this core structure, simplifying synthetic routes and improving efficiency. The presence of the benzyl (B1604629) group on the nitrogen atom provides robust protection during multi-step sequences while allowing for selective removal in the later stages of synthesis.

Table 1: Examples of Natural Products Containing the 3-Hydroxy-2-piperidinone Moiety

Natural Product Structural Feature Significance
(+)-Awajanomycin Contains the 3-hydroxy-2-piperidinone core A target for total synthesis utilizing chiral building blocks. nih.gov
Anticonvulsant A Features the α-hydroxy-δ-valerolactam structure Demonstrates the pharmaceutical relevance of the scaffold. nih.gov

Intermediate in Alkaloid Synthesis

Alkaloids represent a large and structurally diverse class of natural products, many of which are based on the piperidine (B6355638) framework. chemicalbook.comnih.gov The this compound scaffold is a key intermediate in the construction of various alkaloid skeletons. The benzyl group is a common N-protecting group in alkaloid synthesis, and its presence in the starting material is highly advantageous. nih.gov

The synthesis of complex alkaloids often involves the elaboration of the piperidine ring. The hydroxyl group at the C3 position can direct further stereoselective reactions or be converted into other functionalities, such as ketones or amines, to build the target molecule. For instance, the general class of benzyltetrahydroisoquinoline (BI) alkaloids, known for their interesting pharmacological profiles, features a substituted benzyl group attached to a nitrogen-containing ring system, a motif for which this compound is a conceptually ideal precursor. nih.gov The lactam functionality can be reduced or otherwise transformed to achieve the desired piperidine or isoquinoline (B145761) core.

Precursor for Advanced Heterocyclic Systems

Beyond natural products, this compound serves as a precursor for a wide range of advanced heterocyclic systems. The strategic placement of functional groups allows for a variety of ring-forming and ring-modifying reactions. For example, the related compound 3-hydroxypiperidin-2-one (B90772) can be converted into downstream products like 2,3-Piperidinedione or 1H-Pyrido[3,4-b]indole-1-one, showcasing the potential for creating fused and more complex heterocyclic architectures. chemsrc.com

The ability to merge the 3-hydroxy-2-piperidinone scaffold with other pharmaceutically relevant topologies, such as the piperidine-3-carboxamide motif, can expand the accessible three-dimensional chemical space for drug discovery. nih.gov This scaffold-merging approach, starting from a chiral building block like this compound, facilitates the rapid generation of molecular diversity and the construction of novel, highly decorated heterocyclic compounds.

Scaffold Diversity and Structural Transformations

The chemical reactivity of this compound allows for extensive structural modifications. These transformations include derivatization of its existing functional groups and more profound skeletal rearrangements that alter the core piperidinone framework, leading to significant scaffold diversity.

Derivatization Strategies of the 3-Hydroxypiperidin-2-one Moiety

The 3-hydroxypiperidin-2-one moiety offers multiple sites for chemical modification, enabling the synthesis of a wide library of derivatives. The hydroxyl group can be readily acylated, etherified, or oxidized to the corresponding ketone. The nitrogen of the lactam, after a potential debenzylation step, can be functionalized, and the carbonyl group can participate in various reactions.

A sophisticated derivatization strategy involves the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov This method represents a formal α-hydroxylation of the lactam and allows for the modular incorporation of various primary and secondary amines, leading to a diverse set of products in a stereocontrolled manner. nih.gov Another approach involves the synthesis of derivatives bearing benzyl hydrazide substitutions, which have been explored for various biological activities. nih.gov These strategies highlight how the core scaffold can be systematically modified to tune its properties.

Table 2: Examples of Derivatization and Structural Modification Strategies

Reaction Type Description Resulting Structure Reference
Deconstructive Aminolysis Palladium-catalyzed ring-opening of a bridged lactone with an amine. 3-Hydroxy-2-piperidinone carboxamide nih.gov
Hydrazide Formation Multi-step synthesis to attach substituted benzyl hydrazide groups. 3-Hydroxypyridin-4-one benzyl hydrazide derivatives nih.gov

Skeletal Rearrangements and Scaffold Hopping within Piperidinone Frameworks

Skeletal rearrangements are powerful reactions that reorganize the atomic connectivity of a molecular framework, providing rapid access to complex and structurally distinct scaffolds from simpler starting materials. nih.gov The piperidinone framework is amenable to such transformations, allowing for "scaffold hopping" to generate novel heterocyclic systems.

Recent advances in synthetic methodology have introduced innovative ways to achieve these rearrangements. For example, the concept of skeletally remodeling bridged valerolactam-butyrolactones into 3-hydroxy-2-piperidinone carboxamides is a prime example of a controlled skeletal transformation. nih.gov This process involves a site-selective cleavage of an acyl C–O bond, which was previously challenging to activate catalytically. nih.gov Furthermore, general strategies for the skeletal editing of nitrogen-containing heterocycles, often using transition metal catalysis or specific reagents, can be applied to piperidinone systems. bioengineer.org These methods can orchestrate complex bond cleavage and formation sequences, transforming the initial piperidinone ring into different heterocyclic architectures, thereby unlocking new areas of chemical space from a common precursor. bioengineer.orgcaltech.edu

Theoretical and Computational Investigations of S 1 Benzyl 3 Hydroxypiperidin 2 One Chemistry

Density Functional Theory (DFT) Studies in Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. DFT calculations can provide detailed energy profiles of reaction pathways, including the structures and relative energies of reactants, transition states, intermediates, and products. This information is critical for understanding how a reaction proceeds and what factors govern its rate and selectivity.

In the context of synthesizing chiral lactams, a class of compounds to which (S)-1-benzyl-3-hydroxypiperidin-2-one belongs, DFT studies have been instrumental. For instance, research on the asymmetric synthesis of lactams through intramolecular C-H amidation has utilized DFT to map out the reaction pathways. researchgate.net These studies often reveal the operative catalytic species and the key bond-forming steps that determine the stereochemical outcome.

Computational investigations into the synthesis of β-lactams have demonstrated the power of DFT in explaining and predicting diastereoselectivity. acs.orgrsc.org By modeling the transition states of competing reaction pathways, researchers can determine which diastereomer is favored and why. For example, in palladium-catalyzed intramolecular C(sp³)–C(sp³) bond formations to create β-lactams, DFT calculations have supported the hypothesis that the coordination of the palladium catalyst dictates the stereochemical outcome. acs.org

For a molecule like this compound, DFT could be employed to study its formation through various synthetic routes, such as the cyclization of an appropriate amino acid derivative. The calculations would focus on the transition states leading to the (S)-enantiomer, providing insight into the factors that control the stereoselectivity. Key aspects that can be investigated include the role of catalysts, the effect of solvents, and the influence of substituents on the transition state geometries and energies.

Table 1: Representative Applications of DFT in Lactam Synthesis

Research AreaKey Findings from DFT StudiesReference
Asymmetric C-H AmidationElucidation of the active catalytic species and the enantiodetermining C-H insertion step. The calculated energy barriers for different stereochemical pathways correlate with experimentally observed enantioselectivity. researchgate.netescholarship.org
Diastereoselective β-Lactam SynthesisIdentification of ligand-controlled reaction pathways. DFT calculations show how different ligands on a metal catalyst lead to the selective formation of either cis or trans diastereomers. acs.org
Michael Addition for β-Lactam FormationDetermination that the Michael addition step is crucial for chemo- and diastereoselectivity in Ugi-Michael cascade reactions. rsc.org

Computational Analysis of Stereochemical Control in Synthetic Pathways

The synthesis of a single enantiomer of a chiral molecule, such as this compound, requires precise control over the stereochemistry of the reaction. Computational analysis plays a vital role in understanding and predicting the sources of stereochemical control in synthetic pathways.

One common approach is the use of chiral catalysts or auxiliaries. Computational models can simulate the interaction of these chiral entities with the substrate, revealing the non-covalent interactions that stabilize one transition state over the other. For the synthesis of chiral piperidin-2-ones, computational studies could model the hydrogenation of a corresponding pyrazin-2-ol precursor in the presence of a chiral palladium catalyst. rsc.org Such models would elucidate how the chiral ligand on the palladium atom directs the hydrogenation to occur from a specific face of the substrate, leading to the desired enantiomer.

Furthermore, enzymatic reactions are increasingly used for the stereoselective synthesis of chiral compounds. Computational analysis, often combining quantum mechanics/molecular mechanics (QM/MM) methods, can model the substrate binding within the enzyme's active site. These models can explain the high stereoselectivity observed in enzymatic reactions by identifying key amino acid residues that interact with the substrate and guide its orientation. For the synthesis of chiral lactams, computational studies on engineered myoglobin (B1173299) variants have provided insights into how the protein environment controls regioselectivity and stereoselectivity. researchgate.net

In the absence of a chiral catalyst, stereocontrol can be achieved through substrate control, where existing stereocenters in the starting material direct the formation of new ones. Computational analysis can predict the preferred diastereomeric outcome by calculating the energies of the different possible transition states.

Table 2: Computational Methods for Analyzing Stereochemical Control

MethodApplication in Stereoselective SynthesisExample
DFT CalculationsModeling transition states to predict diastereoselectivity and enantioselectivity.Analyzing the transition states in the asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones. rsc.org
QM/MM SimulationsInvestigating enzyme-catalyzed reactions to understand the origin of stereoselectivity.Modeling the interaction of a substrate within the active site of an engineered myoglobin for lactam synthesis. researchgate.netescholarship.org
Molecular Dynamics (MD)Simulating the conformational flexibility of substrates and catalysts to identify preferred binding modes.Studying the binding of a substrate to a chiral catalyst to rationalize the observed stereochemical outcome.

Molecular Modeling Approaches for Reaction Design and Optimization

Molecular modeling encompasses a range of computational techniques that can be used to design and optimize chemical reactions. These approaches allow chemists to screen potential substrates, catalysts, and reaction conditions in silico before committing to laboratory experiments, thus saving time and resources.

For the synthesis of this compound, molecular modeling could be used to design a synthetic route with high efficiency and stereoselectivity. For example, if a new catalytic system is being considered, molecular docking could be used to predict how the substrate would bind to the catalyst. researchgate.net This can help in selecting the most promising catalyst candidates for experimental validation.

Pharmacophore modeling, a technique often used in drug discovery, can also be applied to reaction design. nih.gov By identifying the key structural features of a successful catalyst or substrate, a pharmacophore model can be generated. This model can then be used to search virtual libraries for new catalysts or substrates that fit the model, potentially leading to the discovery of more effective reaction components.

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of molecules in solution. mdpi.com This can be particularly useful for understanding the role of the solvent in a reaction and for optimizing reaction conditions such as temperature and concentration. By simulating the reaction at different temperatures, for example, it may be possible to identify conditions that favor the desired product while minimizing the formation of byproducts.

The integration of these molecular modeling approaches provides a powerful platform for the rational design of synthetic strategies. By combining computational predictions with experimental results, a deeper understanding of the reaction can be achieved, leading to the development of more efficient and selective methods for the synthesis of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-benzyl-3-hydroxypiperidin-2-one with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool strategies. For example, using (S)-configured starting materials like (S)-1-Boc-3-hydroxypiperidine (a structurally related compound) as a precursor, followed by benzylation under Mitsunobu conditions to retain stereochemistry . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmation of enantiopurity by chiral HPLC (e.g., Chiralpak AD-H column) are critical steps .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via the SHELX suite) allows precise determination of bond lengths, angles, and absolute configuration . WinGX or OLEX2 can visualize anisotropic displacement parameters and generate ORTEP diagrams .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C, DEPT, COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For purity assessment, use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and compare retention times against known standards . Quantify impurities via spiking experiments with reference compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct a meta-analysis of primary literature to identify variables such as assay conditions (e.g., cell lines, incubation times) or stereochemical inconsistencies. Reproduce key studies under standardized protocols, ensuring enantiopurity validation (e.g., circular dichroism). Use statistical tools (ANOVA, Bayesian inference) to assess significance of discrepancies .

Q. What strategies are effective for studying the hydrolytic stability of the lactam ring in aqueous environments?

  • Methodological Answer : Perform accelerated stability testing under varying pH (1–13), temperatures (25–60°C), and ionic strengths. Monitor degradation via LC-MS and quantify kinetics using pseudo-first-order models. Computational tools (DFT, Gaussian) can predict transition states and activation energies for hydrolysis .

Q. How can time-dependent effects of this compound on enzymatic targets be systematically evaluated?

  • Methodological Answer : Use a longitudinal study design with three measurement waves (baseline, short-term, long-term). For example, assess enzyme inhibition (e.g., acetylcholinesterase) at T1 (0h), T2 (24h), and T3 (7d) using fluorometric assays. Apply structural equation modeling (SEM) to analyze mediating factors like conformational changes or protein aggregation .

Q. What experimental frameworks address the paradox of enantiomer-dependent toxicity in preclinical models?

  • Methodological Answer : Employ dual-isotope labeling (e.g., ¹⁴C/³H) to track (S)- and (R)-enantiomers in vivo. Compare pharmacokinetic profiles (AUC, Cmax) and tissue distribution via LC-MS/MS. Mechanistic studies (e.g., molecular docking with CYP450 isoforms) can identify metabolic pathways contributing to toxicity disparities .

Methodological Best Practices

  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (deposit CIFs in the Cambridge Structural Database) and spectral data (share via Figshare or Zenodo) .
  • Contradiction Analysis : Use triangulation—combine experimental, computational, and literature data—to validate hypotheses. For example, reconcile conflicting solubility data by testing multiple solvents (DMSO, ethanol, buffers) and correlating with Hansen solubility parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.